(1-Propylpyrrolidin-3-yl)methanol (1-Propylpyrrolidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 101256-95-5
VCID: VC20743002
InChI: InChI=1S/C8H17NO/c1-2-4-9-5-3-8(6-9)7-10/h8,10H,2-7H2,1H3
SMILES: CCCN1CCC(C1)CO
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

(1-Propylpyrrolidin-3-yl)methanol

CAS No.: 101256-95-5

Cat. No.: VC20743002

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

(1-Propylpyrrolidin-3-yl)methanol - 101256-95-5

CAS No. 101256-95-5
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name (1-propylpyrrolidin-3-yl)methanol
Standard InChI InChI=1S/C8H17NO/c1-2-4-9-5-3-8(6-9)7-10/h8,10H,2-7H2,1H3
Standard InChI Key RJAJCQKKDKQAEN-UHFFFAOYSA-N
SMILES CCCN1CCC(C1)CO
Canonical SMILES CCCN1CCC(C1)CO

(1-Propylpyrrolidin-3-yl)methanol is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. It features a pyrrolidine ring with a propyl group and a hydroxymethyl group, contributing to its unique chemical properties and interactions within biological systems. This compound has garnered interest for its potential biological activities, including neuroprotective effects and antiarrhythmic properties.

Synthesis of (1-Propylpyrrolidin-3-yl)methanol

The synthesis of (1-Propylpyrrolidin-3-yl)methanol typically involves a multi-step process:

  • Initial Reaction: Pyrrolidine reacts with propyl bromide under basic conditions to form 1-propylpyrrolidine.

  • Hydroxymethylation: The intermediate undergoes a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield (1-Propylpyrrolidin-3-yl)methanol.

Industrial production involves similar synthetic routes but on a larger scale, utilizing continuous flow reactors for efficient mixing and reaction control. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions and Derivatives

(1-Propylpyrrolidin-3-yl)methanol can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.

  • Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers or esters.

Reaction TypeReagentsProducts
OxidationPotassium permanganate, chromium trioxideAldehydes, carboxylic acids
ReductionLithium aluminum hydride, sodium borohydrideAmines
SubstitutionAlkyl halides, acyl chloridesEthers, esters

Biological Activities

Research into (1-Propylpyrrolidin-3-yl)methanol highlights several potential biological activities:

  • Neuroprotective Effects: This compound may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases.

  • Antiarrhythmic Properties: Similar compounds have shown promise as antiarrhythmic agents by affecting ion channel activity.

  • Therapeutic Applications: Ongoing research explores its utility as a precursor in drug development, particularly for conditions influenced by neurotransmitter systems.

Comparison with Similar Compounds

(1-Propylpyrrolidin-3-yl)methanol is distinct from other pyrrolidine derivatives due to its specific substitution pattern:

  • Pyrrolidine: A simpler analog without the propyl and hydroxymethyl groups.

  • N-Methylpyrrolidine: Contains a methyl group instead of a propyl group.

  • (1-Methylpyrrolidin-3-yl)methanol: Similar structure but with a methyl group instead of a propyl group.

The presence of both the propyl and hydroxymethyl groups in (1-Propylpyrrolidin-3-yl)methanol allows for unique interactions with molecular targets, making it valuable for research and industrial applications.

Future Research Directions

Future studies should focus on exploring the compound's potential therapeutic applications, particularly in neurodegenerative diseases and cardiac disorders. Additionally, investigating its interactions with various molecular targets could provide insights into its mechanism of action and potential side effects.

Given the limitations of current literature, further research is needed to fully elucidate the biological activities and potential applications of (1-Propylpyrrolidin-3-yl)methanol. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in preclinical models.

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